2-Methyl-2-propenylmagnesium bromide
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Overview
Description
It is a heterocyclic organic compound with the molecular formula (CH3)2C=CHMgBr and a molecular weight of 159.31 g/mol . This compound is typically used in various chemical reactions due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
2-Methyl-2-propenylmagnesium bromide is commonly prepared through the reaction of 2-methyl-2-propenyl bromide with magnesium in the presence of anhydrous ether or tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen . The general reaction is as follows:
(CH3)2C=CHBr+Mg→(CH3)2C=CHMgBr
Chemical Reactions Analysis
2-Methyl-2-propenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound is widely used in nucleophilic addition reactions to form carbon-carbon bonds.
Coupling Reactions: It is used in palladium-catalyzed coupling reactions with aryl tosylates to form biaryls.
Substitution Reactions: It can undergo substitution reactions with various electrophiles to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, anhydrous solvents like THF, and inert atmospheres to prevent unwanted side reactions . The major products formed from these reactions are typically alcohols, biaryls, and other carbon-carbon bonded compounds .
Scientific Research Applications
2-Methyl-2-propenylmagnesium bromide has several scientific research applications, including:
Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is used in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It is employed in the synthesis of biologically active compounds and drug intermediates.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved in these reactions are primarily based on the reactivity of the Grignard reagent with various electrophiles .
Comparison with Similar Compounds
2-Methyl-2-propenylmagnesium bromide can be compared with other similar Grignard reagents, such as:
Isopropenylmagnesium bromide: Similar in structure but with different reactivity and applications.
1-Methyl-1-propenylmagnesium bromide: Another Grignard reagent with distinct properties and uses.
Allylmagnesium bromide: Used in similar types of reactions but with different selectivity and outcomes.
These compounds share similarities in their use as Grignard reagents but differ in their specific reactivities and applications .
Properties
IUPAC Name |
magnesium;2-methanidylprop-1-ene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFGLWRGUDEYNI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[CH2-].[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMg |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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